molecular formula C24H38O4 B1670694 Dioctyl phthalate CAS No. 117-84-0

Dioctyl phthalate

Cat. No.: B1670694
CAS No.: 117-84-0
M. Wt: 390.6 g/mol
InChI Key: MQIUGAXCHLFZKX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Dioctyl phthalate is known for its bio-refractory characteristic, making it difficult to remove from the environment . A bacterial strain identified as Bacillus sp. has been found to effectively degrade this compound . The degradation pathway of this compound was analyzed, and it was found that this compound was decomposed into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA). PA was oxidized, dehydrogenated, and decarboxylated into protocatechins, further entered the TCA cycle through orthotopic ring opening .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, exposure to this compound led to significant dose-dependent inflammation in the liver, spleen, and kidney . It also resulted in elevated activity of alanine aminotransferase (ALT) and alkaline phosphatase (ALP) in the liver, as well as increased levels of creatinine (Cr) and urea in the kidney . Furthermore, this compound exposure disrupted the homeostasis of the gut microbiota, characterized by an increased abundance of pathogenic bacteria such as Desulfovibrio and Muribaculum, and a decreased abundance of beneficial bacteria like Lactobacillus .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with polymers. It was commonly thought that plasticizers like this compound work by embedding themselves between the chains of polymers, spacing them apart (increasing the “free volume”), or swelling them and thus significantly lowering the glass transition temperature for the plastic and making it softer .

Temporal Effects in Laboratory Settings

Over time, this compound can migrate out of PVC products, resulting in direct human exposure . In a laboratory setting, the degradation efficiency of this compound was significantly improved, and the number of degradation genes increased by 1/3 . The removal rate of this compound (5 mg/L) was 91.9% .

Dosage Effects in Animal Models

In animal models, both low (50 mg/kg⋅bw) and high (500 mg/kg⋅bw) doses of this compound exposure led to significant dose-dependent inflammation in the liver, spleen, and kidney . Furthermore, regardless of age, this compound exposure resulted in elevated activity of alanine aminotransferase (ALT) and alkaline phosphatase (ALP) in the liver, as well as increased levels of creatinine (Cr) and urea in the kidney .

Metabolic Pathways

The degradation pathway of this compound was analyzed by GC-MS. This compound was decomposed into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA). PA was oxidized, dehydrogenated, and decarboxylated into protocatechins, further entered the TCA cycle through orthotopic ring opening .

Transport and Distribution

This compound can leach into groundwater from landfills or from products left in the environment . It can also migrate from products over time, resulting in direct human exposure .

Subcellular Localization

Given its lipophilic nature and its ability to embed itself between the chains of polymers , it is likely that this compound can distribute across various cellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: Dioctyl phthalate is synthesized through the esterification of phthalic anhydride with isooctyl alcohol. The reaction typically involves the following steps:

    Raw Materials: Phthalic anhydride and isooctyl alcohol are added to a reaction kettle.

    Catalyst: Concentrated sulfuric acid is used as a catalyst.

    Reaction Conditions: The temperature in the reaction kettle is controlled between 0-150°C, and the reaction is allowed to proceed for 16-20 hours.

    Post-Reaction Processing: After the reaction, the catalyst and unreacted phthalic anhydride are neutralized with an alkaline solution.

Industrial Production Methods: In industrial settings, the continuous production process involves esterification of phthalic anhydride with isooctyl alcohol in the presence of a catalyst such as titanate. The process includes dealcoholization, neutralization, water washing, steam stripping, drying, adsorption, and filtration to obtain this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: this compound can participate in substitution reactions, especially with nucleophiles.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Dioctyl phthalate exerts its effects primarily through its role as a plasticizer. It modifies the structure of polyvinyl chloride resins, weakening the interactions between polymer chains, decreasing the glass transition temperature, reducing tensile strength, and increasing elongation at break. This results in improved plasticity and processability of the resins . Additionally, this compound can act as an endocrine-disrupting chemical, interfering with hormone synthesis, transport, and metabolism .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its balance of flexibility, durability, and resistance to temperature variations, making it a preferred choice in many industrial applications. Its widespread use and effectiveness as a plasticizer set it apart from other similar compounds .

Properties

IUPAC Name

dioctyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C24H38O4/c1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3
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InChI Key

MQIUGAXCHLFZKX-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC
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Molecular Formula

C24H38O4
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DSSTOX Substance ID

DTXSID1021956
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Molecular Weight

390.6 g/mol
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Physical Description

Di-n-octyl phthalate appears as a clear liquid with a mild odor. Slightly less dense than water and insoluble in water. Hence floats on water. Flash point 430 °F. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. As a liquid, can easily penetrate the soil and contaminate groundwater and nearby streams. Eye contact may produce severe irritation and direct skin contact may produce mild irritation. Used in the manufacture of a variety of plastics and coating products., Liquid, Clear liquid; [HSDB] Clear colorless odorless liquid; [CHEMINFO], A clear liquid with a mild odor.
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Boiling Point

428 °F at 760 mmHg (NTP, 1992), BP: 220 °C at 2 mm Hg, 428 °F
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Flash Point

219 °F (NTP, 1992), 420 °F (215 °C) (Open cup), 219 °F
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.022 mg/L at 25 °C
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Density

0.98 at 77 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.978 at 20 °C, 0.98
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Vapor Pressure

less than 0.2 mmHg at 302 °F (NTP, 1992), 0.0000001 [mmHg], VP: 2.60X10-6 mm Hg at 25 °C, 1.0X10-7 mm Hg at 25 °C, <0.2 mmHg at 302 °F
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Color/Form

Clear, oily liquid, Liquid at room temperature

CAS No.

117-84-0, 8031-29-6
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Melting Point

-13 °F (NTP, 1992), 25 °C, -13 °F
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Synthesis routes and methods

Procedure details

A standard esterification apparatus, consisting of a 1-liter, 3 neck flask fitted with heating mantle, thermometer, nitrogen inlet tube and modified Dean-Stark separator topped with a total reflux condenser connected to a vacuum system, was charged with 148 g (1 mol) of phthalic anhydride, 312 g (2.4 mol) of 2-ethyl hexyl alcohol and 0.2 g (0.135% of PA charge) of tetrabutyl titanate (Tyzor TBT) catalyst. Heat was applied at a standardized setting and water of esterification began to form at a kettle temperature of 165° C. Heating was continued to reflux at 220° C. while removing water of reaction as fast as it is formed by azeotrope with toluene. Progress of reaction was monitored by rate of water formation until about 98% conversion of acid, at which time the reaction was sampled and the acid number determined by titration with 0.05N alcoholic KOH using bromthymol blue indicator. After 3.0 hours reaction time, the AN was reduced to 0.1 mg KOH/g, at which time the excess alcohol was removed by reducing the pressure of the system and removing alcohol distillate through the modified separator. Vacuum distillation was continued to 20 torr/200° C. at which time conditions were adjusted to 75 torr/150° C. and removal of alcohol continued by steam distillation, accomplished by dropwise addition of water to the bottom of the flask at a rate of about 1 ml/minute while maintaining the kettle at 150°-160° C. The kettle became cloudy after about 10 minutes. Distillation was continued for 30 minutes, at which time heat was removed and the system dried at full vacuum (12 torr) for 10 minutes. After cooling to 90° C. the cloudy residue was filtered through a No. 1 Whatman paper with a Buchner vacuum filter. The filtrate is cloudy and plugs the filter quickly. Refiltering with filter aid gives low odor di-octyl phthalate with AN=0.14 and color of 20 APHA.
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148 g
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312 g
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alcohol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

Q1: What is dioctyl phthalate (di-n-octyl phthalate) and what is it primarily used for?

A1: this compound (DOP) is a compound commonly used as a plasticizer. Plasticizers like DOP are added to materials, primarily polyvinyl chloride (PVC), to increase their flexibility, transparency, and durability. [, , , , , ]

Q2: How does this compound affect the properties of PVC?

A2: this compound enhances PVC's flexibility and workability by embedding itself between the polymer chains, reducing intermolecular forces and increasing the material's free volume. This results in softer, more pliable PVC products. [, ]

Q3: Can this compound migrate from PVC products? If so, what factors influence this migration?

A3: Yes, this compound can migrate from PVC products into surrounding environments, including water and food. This migration is influenced by factors like temperature, contact time, the concentration of this compound in the PVC, and the thickness of the PVC film. [, , , ]

Q4: What are the environmental concerns associated with this compound?

A4: this compound is considered an environmental contaminant due to its widespread use and potential for leaching from products. Studies are ongoing to assess its ecotoxicological effects and develop strategies to minimize its negative impact. []

Q5: Are there alternative plasticizers to this compound?

A5: Yes, researchers are investigating alternative plasticizers to address concerns about this compound. Some alternatives include epoxidized cottonseed oil and epoxidized soybean oil. These alternatives are being evaluated for their performance, cost, and environmental impact. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C24H38O4, and its molecular weight is 390.56 g/mol. []

Q7: How is this compound synthesized?

A7: this compound is synthesized through the esterification reaction of phthalic anhydride with 2-ethylhexanol. Various catalysts can be used for this reaction, including sulfuric acid, p-toluenesulfonic acid, and solid superacids like SO42-/TiO2/Ce(IV). [, , ]

Q8: Have there been studies on improving the catalytic synthesis of this compound?

A8: Yes, research has focused on developing more efficient and environmentally friendly catalysts for this compound synthesis. For example, solid superacid catalysts have shown promising results with high yields and reduced environmental impact compared to traditional acid catalysts. [, ]

Q9: Can this compound be hydrogenated? If so, what are the products and applications?

A9: Yes, this compound can be hydrogenated to produce cyclohexane this compound dibasic esters. This hydrogenation process typically utilizes catalysts with Ru and/or Pd on an Al2O3 support. The resulting cyclohexane this compound dibasic esters are valuable chemical intermediates. []

Q10: How is the adsorption of this compound on surfaces studied?

A10: Gas chromatography-mass spectrometry (GC-MS) is a technique used to study the adsorption of this compound on surfaces like silicon substrates. This method allows researchers to quantify the amount of this compound adsorbed and understand how it interacts with other organic compounds on the surface. []

Q11: Can this compound be used in electrochemical applications?

A11: Research indicates that this compound can be incorporated into carbon paste electrodes for voltammetric determination of ascorbic acid. The this compound, along with iron(II) phthalocyanine, modifies the electrode surface, enhancing the electrocatalytic oxidation of ascorbic acid. This modification allows for sensitive and selective detection of ascorbic acid. []

Q12: How does this compound impact the morphology of polymers like bisphenol-A polycarbonate (BAPC)?

A12: Studies have shown that this compound can induce the formation of unique dendritic crystal structures in bisphenol-A polycarbonate when crystallized under high pressure. Factors like temperature, pressure, crystallization time, and this compound concentration influence the growth and morphology of these dendritic crystals. [, ]

Q13: Can this compound be used to modify other materials besides PVC?

A13: Yes, research shows that this compound can be used to modify graphene nanoplatelets to enhance their dispersion within a natural rubber matrix. This modification improves the mechanical properties of the rubber composite, particularly abrasion resistance. []

Q14: What are the health concerns related to this compound exposure?

A14: While this document focuses on the scientific aspects of this compound, it's important to acknowledge that exposure to this compound has raised health concerns. Further research is crucial to fully understand the potential risks associated with exposure to this compound. [, , , , , ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.